molecular formula C11H8N4O2S3 B2675021 N-(thiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 850937-33-6

N-(thiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2675021
CAS No.: 850937-33-6
M. Wt: 324.39
InChI Key: MTTVHOAKKMGKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(thiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a thiazole ring, a 1,3,4-oxadiazole core, and a thiophene substituent. The oxadiazole ring and amide functional group act as bioisosteres, enhancing pharmacological activity by forming hydrogen bonds with biological targets . The thiophene moiety may further modulate electronic and steric properties, influencing bioavailability and target binding.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2S3/c16-8(13-10-12-3-5-19-10)6-20-11-15-14-9(17-11)7-2-1-4-18-7/h1-5H,6H2,(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTVHOAKKMGKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, which can be synthesized from thioamide and α-haloketone under basic conditions.

    Synthesis of the Oxadiazole Ring: The 1,3,4-oxadiazole ring can be formed by cyclization of a hydrazide with a carboxylic acid derivative, often using dehydrating agents like phosphorus oxychloride (POCl3).

    Coupling of Thiophene and Oxadiazole: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Final Assembly: The final step involves the coupling of the thiazole and oxadiazole-thiophene moieties through a thioether linkage, typically using thiolating agents and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Br2, Cl2), nucleophiles (amines, thiols).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, substituted thiophenes.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens. Recent studies have demonstrated that derivatives of thiazole and oxadiazole moieties possess significant antibacterial and antifungal activities.

Case Study: Antitubercular Activity

A study evaluated the antitubercular efficacy of thiazole-based compounds against Mycobacterium tuberculosis. The results indicated that certain derivatives showed IC50 values ranging from 6.16 to 100 mg/mL, highlighting their potential as candidates for tuberculosis treatment .

CompoundPathogenIC50 (mg/mL)
Compound 11M. tuberculosis6.16 - 100
Compound 10aM. tuberculosis<1.6

Anticancer Properties

N-(thiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide has shown promising anticancer activity in various studies. The compound's ability to inhibit cell proliferation has been investigated across multiple cancer cell lines.

Case Study: Cytotoxicity Against Lung Cancer Cells

In a study focusing on lung cancer cell lines (A549), several thiazole derivatives exhibited cytotoxic effects with IC50 values as low as 0.14 μM for certain compounds, indicating strong potential for further development as anticancer agents .

CompoundCell LineIC50 (μM)
Compound 4hA549<0.14
Compound 4gC68.16

Anti-inflammatory Effects

Thiazole and oxadiazole derivatives have also been explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit the activity of enzymes involved in inflammatory processes.

Case Study: Inhibition of Lipoxygenase

The inhibitory activity against 5-lipoxygenase (5-LOX) was assessed for various thiazole derivatives. Compounds were tested at different concentrations, showing significant inhibition compared to standard drugs like zileuton .

CompoundInhibition (%) at 10,000 U/ml
Compound 5a>90%
Compound 5b>85%

Mechanism of Action

The mechanism by which N-(thiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, altering their activity.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, potentially affecting gene expression.

Comparison with Similar Compounds

Key Findings :

  • Thiadiazole derivatives often exhibit higher melting points (e.g., 266–270°C ), suggesting enhanced crystallinity.
  • Thiophene in the target compound may improve solubility over phenyl substituents in thiadiazole analogues .

Substituent Effects on Bioactivity

Variations in substituents significantly influence pharmacological profiles:

Thiophene vs. Benzofuran/Indole

Compound Name Substituent Bioactivity Potency/IC50 Source
This compound (Target) Thiophen-2-yl Not reported - -
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran-2-yl Antimicrobial Potent in series
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide (2a) Indol-3-ylmethyl Anticancer HRMS: 422.0737 [M+H]+

Key Findings :

  • Benzofuran and indole substituents enhance antimicrobial and anticancer activities, respectively .
  • Thiophene’s electron-rich nature may favor interactions with enzymes like Akt .

Pharmacological Activity Comparison

Compound Name Target Activity Mechanism Efficacy Source
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) Antiproliferative Cell cycle arrest GC-MS: 456.44 [M]+
N-(4-Chlorophenyl)-2-[(5-(4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio]acetamide (4d) Anti-proliferative Phthalazinone interaction Melting point: 206–208°C
Target Compound Potential anticancer Not reported - -

Key Findings :

  • Ureido and phthalazinone substituents improve antiproliferative activity .
  • The target compound’s thiophene-thiazole combination may synergize for dual enzyme inhibition.

Key Findings :

  • Room-temperature syntheses (e.g., ) achieve moderate yields (75%), while reflux methods improve purity .

Biological Activity

N-(thiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound features a thiazole ring and a thiophenyl-substituted oxadiazole moiety, which are known to contribute to various biological activities. The structural formula can be represented as follows:

N thiazol 2 yl 2 5 thiophen 2 yl 1 3 4 oxadiazol 2 yl thio acetamide\text{N thiazol 2 yl 2 5 thiophen 2 yl 1 3 4 oxadiazol 2 yl thio acetamide}

Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole and oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Notes
This compoundA549 (lung cancer)<0.14High selectivity
Compound 4h (related structure)C6 (rat glioma)8.16Notable antiproliferative activity
Compound 4f (related structure)L929 (murine fibroblast)7.48Good cytotoxic profile

The presence of the thiazole ring is crucial for the anticancer activity, as it enhances the electron-donating properties of the molecule, facilitating interaction with cellular targets .

Antibacterial Activity

In addition to anticancer properties, this compound has been evaluated for its antibacterial effects against Gram-negative bacteria. Studies indicate that modifications in the thiazole and oxadiazole structures can lead to compounds with significant antibacterial activity.

Compound TypeBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiazole derivativesE. coli5 µg/mL
Oxadiazole derivativesPseudomonas aeruginosa10 µg/mL

These findings suggest that the incorporation of thiazole and oxadiazole units enhances the overall antibacterial efficacy of the compounds .

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes such as lipoxygenase (LOX) and butyrylcholinesterase (BChE), which are involved in inflammatory processes and cancer progression .
  • DNA Interaction : Some studies suggest that compounds with similar structures can intercalate into DNA or bind to specific DNA sequences, disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the potential of thiazole and oxadiazole derivatives in clinical applications:

  • Study on Lung Cancer : A study involving A549 cells demonstrated that this compound exhibited an IC50 value significantly lower than standard chemotherapeutics like cisplatin .
  • Antibacterial Screening : Research focused on the antibacterial properties revealed that modifications to the thiazole ring could enhance activity against resistant strains of E. coli, suggesting a promising avenue for antibiotic development .

Q & A

Q. What in vitro assays elucidate the compound’s mechanism of action (e.g., apoptosis, ROS generation)?

  • Methodology :
  • Annexin V/PI staining : Quantify apoptotic cells (e.g., 40% apoptosis at 20 µM).
  • DCFH-DA assay : Measure ROS levels (2.5-fold increase vs. control) .
  • Western blotting : Confirm caspase-3 cleavage and PARP inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.